Potassium (2,3-difluoro-5-hydroxyphenyl)trifluoroborate
Description
Properties
IUPAC Name |
potassium;(2,3-difluoro-5-hydroxyphenyl)-trifluoroboranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BF5O.K/c8-5-2-3(13)1-4(6(5)9)7(10,11)12;/h1-2,13H;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGASJLQZQVBBIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1F)F)O)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BF5KO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Fluorination of Boronic Acid Precursors
A primary route involves the sequential fluorination of a hydroxyphenylboronic acid derivative. The hydroxyl group at the 5-position necessitates protective strategies to prevent undesired side reactions during fluorination. A typical procedure begins with 3-hydroxy-5-bromophenylboronic acid , which undergoes halogen exchange using potassium fluoride (KF) under phase-transfer catalysis . For instance, reacting the boronic acid with KF in the presence of 18-crown-6 in dimethylformamide (DMF) at 120°C for 24 hours yields the difluorinated intermediate. Subsequent deprotection of the hydroxyl group is achieved via acidic hydrolysis (e.g., HCl/THF).
Key Reaction Conditions:
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Temperature: 120–150°C
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Solvent: DMF or acetonitrile
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Catalyst: 18-crown-6 or tetrabutylammonium bromide
Boronic Acid Conversion via Potassium Bifluoride
A widely adopted method converts boronic acids directly into trifluoroborates using potassium bifluoride (KHF₂). Starting with 2,3-difluoro-5-hydroxyphenylboronic acid , the reaction proceeds in anhydrous tetrahydrofuran (THF) under inert conditions. The boronic acid is treated with KHF₂ (2.5 equiv) at 0°C, followed by gradual warming to room temperature. The product precipitates upon addition of cold diethyl ether, yielding the trifluoroborate salt in 85–90% purity .
Optimization Insights:
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Stoichiometry: Excess KHF₂ (≥2.5 equiv) ensures complete conversion.
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Solvent Choice: THF minimizes side reactions compared to polar aprotic solvents.
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Scaling: Industrial protocols use continuous stirring and controlled reagent addition to maintain consistency .
Nucleophilic Substitution of Halogenated Intermediates
This approach leverages halogenated precursors, such as 2,3-dichloro-5-hydroxyphenyltrifluoroborate , which undergoes fluorination via nucleophilic aromatic substitution. Potassium fluoride (KF) in the presence of a copper(I) catalyst (e.g., CuI) facilitates the displacement of chloride groups at elevated temperatures (160–180°C) . The reaction typically achieves 70–80% conversion after 48 hours, with the remaining chloride impurities removed via recrystallization from ethanol/water mixtures.
Challenges and Solutions:
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Regioselectivity: The 2- and 3-positions exhibit differing reactivity, necessitating excess KF (3–4 equiv) for complete difluorination.
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Catalyst Degradation: Copper catalysts may oxidize; thus, reactions are conducted under strict nitrogen atmospheres .
One-Pot Synthesis from Dihydroxyphenylboronic Acids
A streamlined one-pot method combines fluorination and trifluoroborate formation. 3,5-Dihydroxyphenylboronic acid is treated with sulfur tetrafluoride (SF₄) in HF-pyridine solution at −10°C to introduce fluorine atoms. Subsequent neutralization with potassium carbonate (K₂CO₃) and addition of KHF₂ yields the target compound without isolating intermediates. This method achieves 65–70% overall yield but requires specialized equipment for handling gaseous SF₄ .
Safety Considerations:
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SF₄ is highly toxic; reactions must occur in fume hoods with scrubbing systems.
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HF-pyridine complexes necessitate corrosion-resistant reactors (e.g., Hastelloy) .
Comparative Analysis of Preparation Methods
| Method | Starting Material | Yield | Purity | Scalability |
|---|---|---|---|---|
| Direct Fluorination | 3-Hydroxy-5-bromophenylboronic acid | 60–75% | 90–95% | Moderate |
| KHF₂ Conversion | 2,3-Difluoro-5-hydroxyphenylboronic acid | 85–90% | 95–98% | High |
| Nucleophilic Substitution | 2,3-Dichloro-5-hydroxyphenyltrifluoroborate | 70–80% | 85–90% | Low |
| One-Pot Synthesis | 3,5-Dihydroxyphenylboronic acid | 65–70% | 80–85% | Limited |
Industrial-Scale Production Strategies
Large-scale manufacturing prioritizes the KHF₂ conversion method due to its reproducibility and minimal byproducts. Key steps include:
Chemical Reactions Analysis
Types of Reactions
Potassium (2,3-difluoro-5-hydroxyphenyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the trifluoroborate and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water).
Conditions: Mild temperatures (50-80°C), inert atmosphere (e.g., nitrogen or argon), and aqueous or mixed solvent systems.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Synthetic Utility in Organic Chemistry
Trifluoroborates as Synthetic Intermediates
Trifluoroborates, including potassium (2,3-difluoro-5-hydroxyphenyl)trifluoroborate, serve as valuable intermediates in organic synthesis due to their stability and reactivity under mild conditions. They can be transformed into various functional groups, making them suitable for late-stage functionalization of complex molecules.
Case Study: Nitrosation Reactions
A notable application is the ipso-nitrosation of aryltrifluoroborates. Research demonstrated that this compound can be effectively converted into nitroso derivatives using nitrosonium tetrafluoroborate (NOBF₄) under optimized conditions. This reaction showcases the ability to achieve high yields (up to 90%) of nitroso products selectively, which are crucial for synthesizing pharmacologically active compounds .
| Reaction Type | Yield | Conditions |
|---|---|---|
| Ipso-Nitrosation | 90% | NOBF₄ in CH₃CN at room temperature |
Pharmaceutical Applications
Potential Drug Development
The compound has been explored for its potential in drug development, particularly as a building block for pharmaceuticals targeting specific biological pathways. Its derivatives may exhibit significant biological activity due to the presence of the difluoro and hydroxy groups, which can influence receptor binding and metabolic stability.
Case Study: κ-Opioid Receptor Antagonists
In a study focusing on tetrahydroisoquinoline derivatives, compounds derived from trifluoroborates were evaluated for their activity at the κ-opioid receptor. The modifications allowed for the development of selective antagonists with promising pharmacokinetic profiles .
Materials Science Applications
Fluorinated Materials Development
The unique fluorinated structure of this compound lends itself to applications in materials science, particularly in the development of fluorinated polymers and coatings that exhibit enhanced chemical resistance and thermal stability.
Case Study: Polymerization Techniques
Research indicates that trifluoroborates can be utilized in polymerization reactions to create fluorinated copolymers with desirable properties for industrial applications. The incorporation of such compounds can lead to materials with improved durability and functionality .
Environmental Chemistry
Sustainable Synthesis Pathways
The stability and reactivity of organotrifluoroborates allow them to be employed in environmentally friendly synthesis pathways. Their ability to undergo transformations without producing hazardous byproducts is advantageous in green chemistry initiatives.
Case Study: Fluoride Source in Reactions
This compound has been investigated as a source of fluoride ions in various reactions, replacing more toxic fluoride sources traditionally used in organic synthesis . This shift not only improves safety but also enhances the sustainability of chemical processes.
Mechanism of Action
The mechanism of action for potassium (2,3-difluoro-5-hydroxyphenyl)trifluoroborate in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The organotrifluoroborate transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Potassium Trifluoroborate Compounds
Structural and Functional Group Variations
Potassium (2,3-difluorobenzyl)trifluoroborate (HA-9234)
- Structure : Contains a benzyl group with fluorine atoms at positions 2 and 3.
- Key Differences : Lacks the hydroxyl group present in the target compound. The benzyl group increases lipophilicity, making it more suitable for reactions requiring organic-phase compatibility .
Potassium 2-fluoro-5-formylphenyltrifluoroborate (CAS 1012868-70-0)
- Structure : Features a formyl (-CHO) group at position 5 instead of a hydroxyl group.
- Key Differences : The electron-withdrawing formyl group enhances electrophilicity, making this compound more reactive in nucleophilic additions or condensations. However, it lacks the hydrogen-bonding capability of the hydroxyl group, which may reduce its utility in supramolecular chemistry .
Potassium (2,4-dichlorophenyl)methyltrifluoroborate (TB-0353)
- Structure : Substituted with chlorine atoms at positions 2 and 4.
- The methyl group further alters steric hindrance, affecting reaction selectivity .
Reactivity in Cross-Coupling Reactions
The hydroxyl and fluorine substituents in Potassium (2,3-difluoro-5-hydroxyphenyl)trifluoroborate significantly influence its behavior in Suzuki-Miyaura couplings:
- Solvent Dependence : Similar to potassium ethenyl trifluoroborate (), the target compound’s reactivity may vary with solvent choice. For example, protic solvents like MeOH or EtOH could stabilize intermediates via hydrogen bonding, while aprotic solvents like DMF might lead to side reactions.
- Selectivity: The hydroxyl group may direct coupling to specific positions on aromatic partners, contrasting with non-hydroxylated analogs like Potassium (2,3-difluorobenzyl)trifluoroborate, which lack such directing effects .
Comparative Data Table
Biological Activity
Potassium (2,3-difluoro-5-hydroxyphenyl)trifluoroborate is an organoboron compound characterized by its trifluoroborate group attached to a phenolic structure with specific fluorine and hydroxyl substitutions. This compound is part of a broader class of organotrifluoroborates, which are recognized for their stability and versatility in organic synthesis. The biological activity of this compound, while not extensively documented, can be inferred from the properties of similar organotrifluoroborate compounds and their interactions with biological systems.
Chemical Structure and Properties
The molecular formula for this compound can be represented as . The presence of both hydroxyl and difluoro groups enhances its reactivity and potential interactions with biological targets.
Case Studies and Research Findings
While direct case studies on this compound are scarce, research on related organotrifluoroborates provides valuable insights:
- Electrochemical Synthesis : Recent studies highlight the use of electrochemical methods involving trifluoroborates to synthesize biologically active compounds with improved yields and selectivity . This technique could be adapted for synthesizing derivatives of this compound.
- Fluoroalkyl Compounds in Drug Design : A review indicated that the incorporation of fluorine into drug molecules can significantly alter their pharmacokinetic properties, enhancing their efficacy and reducing side effects. This is particularly relevant for compounds targeting enzymes and receptors involved in various diseases .
Comparative Analysis
To better understand the biological potential of this compound, a comparison with other organotrifluoroborates is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Potassium Phenyltrifluoroborate | C₆H₅BF₃K | Simple phenyl group; widely used in cross-coupling |
| Potassium Methyltrifluoroborate | CH₃BF₃K | Aliphatic methyl group; useful for alkylation reactions |
| Potassium 4-Fluoro-Phenyltrifluoroborate | C₆H₄FBF₃K | Contains a fluorine substituent; alters electronic properties |
This table illustrates how structural variations influence the reactivity and potential applications of these compounds.
Q & A
Q. What are the optimal reaction conditions for Suzuki-Miyaura coupling using potassium (2,3-difluoro-5-hydroxyphenyl)trifluoroborate?
The reaction requires biphasic solvent systems (e.g., toluene/water or THF/water) and bases such as K₂CO₃ or Cs₂CO₃ to hydrolyze the trifluoroborate into the active boronic acid . Aqueous THF (10:1) is preferred over toluene/water due to reduced side products (e.g., protodeboronation) and higher coupling efficiency (>95% yield). Fluoride released during hydrolysis suppresses side reactions by stabilizing intermediates, but excess fluoride may require pH control .
Q. How can the stability of this compound in aqueous solutions be assessed?
Stability studies involve monitoring hydrolysis and protodeboronation via ¹⁹F and ¹¹B NMR spectroscopy. Hydrolysis under basic conditions (e.g., KOH or K₂CO₃) generates boronic acid intermediates, which are prone to decomposition at elevated temperatures. Time-resolved NMR at 25–55°C quantifies degradation rates and identifies optimal storage conditions (e.g., neutral pH, low temperature) .
Q. What synthetic routes are available for preparing potassium aryltrifluoroborates like this compound?
General synthesis involves lithiation of the aryl precursor (e.g., substituted indoles or phenols) followed by reaction with triisopropyl borate and subsequent fluorination using KHF₂. For example, tert-butyl-protected intermediates are treated with n-BuLi and B(OiPr)₃, then quenched with KHF₂ to yield the trifluoroborate salt . Challenges include avoiding protodeboronation during fluorination, which may require low-temperature conditions .
Advanced Research Questions
Q. What computational methods support the analysis of solvation effects on potassium trifluoroborate salts?
Density functional theory (DFT) calculations model solvation structures and coordination modes in aqueous environments. FT-Raman and UV-Vis spectroscopy validate predicted geometries, such as hydrogen bonding between the hydroxyl group and trifluoroborate anion. These methods reveal solvent-dependent stability, critical for designing reaction media .
Q. How does endogenous fluoride influence catalytic cycles in Suzuki-Miyaura coupling with trifluoroborate reagents?
Fluoride released during hydrolysis activates palladium catalysts by displacing halide ligands, accelerating oxidative addition. However, excess fluoride can inhibit transmetalation by forming unreactive [Pd-F] species. Kinetic studies using ¹⁹F NMR and stoichiometric base titration balance fluoride levels to maximize turnover .
Q. Why do some potassium aryltrifluoroborates fail in cross-coupling reactions despite structural similarity?
Electron-deficient or sterically hindered aryl groups reduce transmetalation efficiency. For example, substrates with strong electron-withdrawing groups (e.g., -CF₃) may form stable tetracoordinated borates resistant to hydrolysis. Compatibility screening with Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dba)₂) and additives (e.g., KF) can mitigate this .
Q. What strategies prevent protodeboronation of the boronic acid intermediate derived from trifluoroborate hydrolysis?
Rapid in situ consumption of the boronic acid via coupling minimizes decomposition. Using excess aryl halide and optimizing reaction temperature (e.g., 60–80°C) reduces residence time of the intermediate. Fluoride scavengers (e.g., MgSO₄) may also stabilize the boronic acid .
Q. How do steric and electronic effects of substituents (e.g., 2,3-difluoro, 5-hydroxy) impact trifluoroborate reactivity?
The 2,3-difluoro groups enhance electrophilicity of the aryl ring, facilitating transmetalation, while the 5-hydroxy group can coordinate to palladium, modulating catalyst activity. Hammett studies correlate substituent σ values with coupling rates, guiding substrate design .
Methodological Considerations
Q. Which characterization techniques are critical for verifying trifluoroborate purity and structure?
- ¹⁹F NMR : Confirms BF₃K group integrity (δ ~ -135 to -145 ppm).
- ¹¹B NMR : Identifies boron coordination (δ ~ 3 ppm for trifluoroborate vs. 28–32 ppm for boronic acids).
- ESI-MS : Detects hydrolytic byproducts (e.g., boronate anions).
- XRD : Resolves crystal packing influenced by fluorine and hydroxyl groups .
Q. How can researchers address discrepancies in reaction yields between trifluoroborate and boronic acid reagents?
Trifluoroborates often outperform boronic acids due to slower hydrolysis, which reduces side reactions. However, mismatched base-solvent systems (e.g., using K₃PO₄ in THF) can lead to incomplete activation. Parallel screening with KF additives and aqueous cosolvents reconciles yield differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
